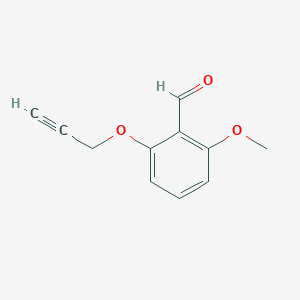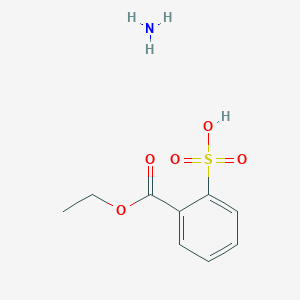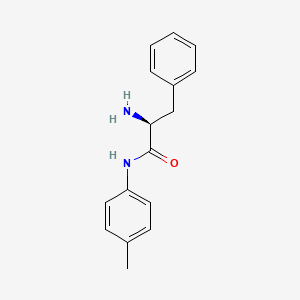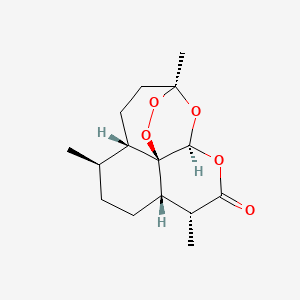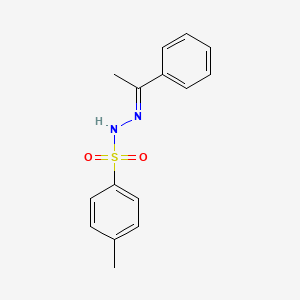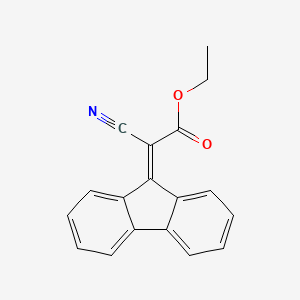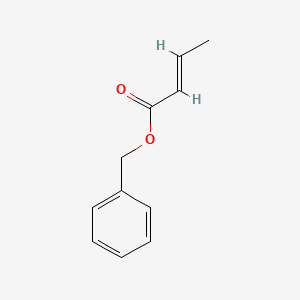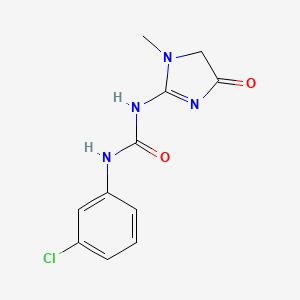
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea
描述
The compound with the identifier “1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea” is known as Fenobam. Fenobam is a selective and potent antagonist of the metabotropic glutamate receptor 5 (mGlu5). It acts at an allosteric modulatory site and displays inverse agonist properties, blocking the basal activity of the mGlu5 receptor . Fenobam has been studied for its potential anxiolytic and analgesic properties .
准备方法
Synthetic Routes and Reaction Conditions
Fenobam can be synthesized through a series of chemical reactions involving the formation of a urea derivative. The synthetic route typically involves the reaction of 3-chlorophenyl isocyanate with 3-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-amine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Fenobam are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Fenobam undergoes various chemical reactions, including:
Oxidation: Fenobam can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert Fenobam into its reduced forms.
Substitution: Substitution reactions involving Fenobam can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Fenobam, each with potentially different pharmacological properties .
科学研究应用
作用机制
Fenobam exerts its effects by binding to the allosteric modulatory site of the mGlu5 receptor, thereby inhibiting its activity. This inhibition leads to a decrease in the receptor’s basal activity, which is associated with its anxiolytic and analgesic effects . The molecular targets involved include the mGlu5 receptor, and the pathways affected are related to glutamatergic neurotransmission .
相似化合物的比较
Similar Compounds
MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another mGlu5 antagonist with similar properties to Fenobam.
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine): A selective mGlu5 antagonist with anxiolytic effects.
LY 367385: An mGlu1a antagonist that also affects glutamatergic signaling.
Uniqueness of Fenobam
Fenobam is unique due to its high selectivity and potency as an mGlu5 antagonist. It displays inverse agonist properties, which are not commonly observed in other similar compounds . Additionally, Fenobam’s oral activity and atypical anxiolytic effects make it a valuable compound for further research and potential therapeutic applications .
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQODZAOSWNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


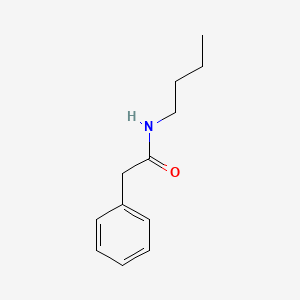

![1-[(1-Phenyl-1H-pyrrol-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778915.png)
![(NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B7778919.png)
![(NE)-N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B7778930.png)
